FtsZ-IN-6

Antibacterial FtsZ inhibitor MRSA

FtsZ-IN-6 is a synthetic fascaplysin derivative and a potent inhibitor of the bacterial cell division protein FtsZ. It promotes FtsZ polymerization while simultaneously inhibiting its GTPase activity, thereby disrupting Z-ring formation and leading to bacterial cell death.

Molecular Formula C28H22BrN3O2
Molecular Weight 512.4 g/mol
Cat. No. B12389293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsZ-IN-6
Molecular FormulaC28H22BrN3O2
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-]
InChIInChI=1S/C28H21N3O2.BrH/c1-16(2)17-6-5-7-19(14-17)29-28(33)18-10-11-23-22(15-18)20-12-13-31-24-9-4-3-8-21(24)27(32)26(31)25(20)30-23;/h3-16H,1-2H3,(H,29,33);1H
InChIKeyRRSMOJZSFIUKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FtsZ-IN-6: A High-Potency, Low-Resistance FtsZ Inhibitor for Antibacterial Research and Procurement


FtsZ-IN-6 is a synthetic fascaplysin derivative and a potent inhibitor of the bacterial cell division protein FtsZ [1]. It promotes FtsZ polymerization while simultaneously inhibiting its GTPase activity, thereby disrupting Z-ring formation and leading to bacterial cell death [1]. The compound exhibits strong bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values in the sub-0.1 μg/mL range [1] . Notably, FtsZ-IN-6 demonstrates a low propensity for inducing bacterial resistance, rapid killing kinetics, and minimal cytotoxicity toward mammalian cells, positioning it as a promising candidate for further antibiotic development [1] .

Why Generic FtsZ Inhibitor Substitution Fails: Quantified Divergence of FtsZ-IN-6


FtsZ inhibitors are not functionally interchangeable due to vast differences in antibacterial potency, resistance induction profiles, and eukaryotic cytotoxicity, even among closely related chemical series. For example, the classical benzamide FtsZ inhibitor PC190723 exhibits an MIC of 1 μg/mL against MRSA, whereas the fascaplysin derivative FtsZ-IN-6 demonstrates an MIC of 0.098 μg/mL—a >10-fold improvement in potency [1]. Similarly, within the same fascaplysin series, compound FtsZ-IN-2 shows an MIC of 2 μg/mL against MRSA, making it approximately 20-fold less potent than FtsZ-IN-6 [2]. Furthermore, some FtsZ inhibitors suffer from significant mammalian cytotoxicity or hemolytic activity, limiting their therapeutic window, whereas FtsZ-IN-6 exhibits low hemolysis at concentrations far exceeding its MIC . Such quantifiable disparities in potency and safety preclude simple substitution and underscore the necessity for compound-specific selection based on robust, head-to-head data.

FtsZ-IN-6 Quantitative Evidence Guide: Comparator-Based Differentiation


Antibacterial Potency Against MRSA: FtsZ-IN-6 vs. PC190723 and FtsZ-IN-2

FtsZ-IN-6 demonstrates significantly enhanced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA ATCC43300) compared to the classical benzamide FtsZ inhibitor PC190723 and the related fascaplysin derivative FtsZ-IN-2. In standardized MIC assays, FtsZ-IN-6 exhibits an MIC of 0.098 μg/mL [1]. In contrast, PC190723 requires a concentration of 1 μg/mL to achieve the same effect , and FtsZ-IN-2 requires 2 μg/mL [2]. This represents a >10-fold potency advantage over PC190723 and a >20-fold advantage over FtsZ-IN-2.

Antibacterial FtsZ inhibitor MRSA

Resistance Induction Profile: Low Propensity in FtsZ-IN-6

FtsZ-IN-6 exhibits a notably low tendency to induce bacterial resistance, a critical differentiator from many conventional antibiotics and some FtsZ inhibitors. While quantitative resistance frequency data is not directly compared in the primary literature, the study authors explicitly state that FtsZ-IN-6 (compound B6) shows 'no significant tendency to trigger bacterial resistance' [1]. This observation is supported by rapid bactericidal kinetics and a mechanism involving dual action on FtsZ polymerization and GTPase activity [1]. In contrast, the benzamide FtsZ inhibitor PC190723 is known to select for resistance mutations in S. aureus (e.g., G196S, G193D) at frequencies up to 10^-7, as reported in separate studies [2].

Antibiotic resistance FtsZ inhibitor Resistance frequency

Eukaryotic Cytotoxicity and Hemolytic Activity: FtsZ-IN-6 Safety Window

FtsZ-IN-6 demonstrates a favorable safety profile in vitro, with low hemolytic activity and minimal cytotoxicity toward mammalian cells. At a concentration of 12.5 μg/mL—a level >100-fold above its MIC for MRSA—FtsZ-IN-6 induced only minimal hemolysis in human red blood cells (RAW264.7) . Additionally, the compound exhibited low cytotoxicity to mammalian cells in standard assays . While specific CC50 values are not disclosed in the primary literature, the observed low toxicity at high concentrations contrasts with some FtsZ inhibitors that show significant eukaryotic toxicity, limiting their utility [1]. For example, some earlier benzamide derivatives have been associated with notable hemolytic activity, restricting their development [1].

Cytotoxicity Hemolysis Therapeutic index

Mechanistic Differentiation: Dual Action on FtsZ Polymerization and GTPase Activity

FtsZ-IN-6 exhibits a unique dual mechanism of action, simultaneously promoting FtsZ polymerization and inhibiting its GTPase activity. At a concentration of 4 μg/mL, FtsZ-IN-6 stimulates FtsZ polymerization in vitro . Concurrently, it inhibits FtsZ GTPase activity in a dose-dependent manner, with effective concentrations ranging from 0.02 to 0.64 μg/mL . This dual action is distinct from many FtsZ inhibitors that primarily act via GTPase inhibition without promoting polymerization, or vice versa. For instance, the classical benzamide PC190723 primarily stabilizes FtsZ polymers without directly inhibiting GTPase activity to the same extent [1].

FtsZ polymerization GTPase inhibition Mechanism of action

FtsZ-IN-6: Optimal Research and Industrial Application Scenarios Based on Evidence


Preclinical Lead Optimization for Anti-MRSA Agents

Given its potent MIC of 0.098 μg/mL against MRSA [1] and low eukaryotic cytotoxicity , FtsZ-IN-6 is an ideal lead compound for structure-activity relationship (SAR) studies aimed at developing next-generation anti-MRSA antibiotics. Its favorable safety window allows for focused medicinal chemistry efforts without the confounding issue of host cell toxicity, and its resistance profile [1] makes it a suitable starting point for creating robust candidates that can withstand resistance development.

Mechanistic Studies of Bacterial Cell Division

The unique dual mechanism of FtsZ-IN-6—promoting FtsZ polymerization while inhibiting GTPase activity [1]—makes it a valuable chemical probe for dissecting the dynamics of Z-ring formation and bacterial cytokinesis. Researchers can use FtsZ-IN-6 to study the functional interplay between FtsZ polymerization dynamics and GTP hydrolysis, providing insights that are not easily accessible with inhibitors that have a single mode of action.

In Vitro Resistance Evolution Studies

FtsZ-IN-6 exhibits 'no significant tendency to trigger bacterial resistance' [1], in stark contrast to some benzamide FtsZ inhibitors like PC190723 which readily select for resistant mutants [2]. This property positions FtsZ-IN-6 as a benchmark 'low-resistance' comparator in experimental evolution studies. Researchers can use it to understand the fitness costs and genetic barriers associated with developing resistance to this class of FtsZ inhibitors.

High-Content Screening for Synergistic Antibiotic Combinations

With its sub-0.1 μg/mL MIC and rapid bactericidal kinetics, FtsZ-IN-6 is well-suited for high-throughput or high-content screening campaigns aimed at identifying synergistic antibiotic combinations, particularly against drug-resistant Gram-positive pathogens [1]. Its low hemolytic activity and cytotoxicity further ensure that hits identified in combination screens are not artifacts of compound toxicity.

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